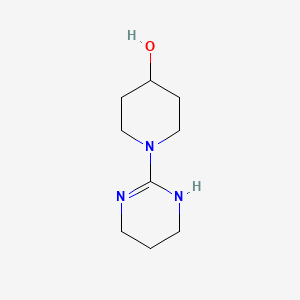

1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol

Description

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

1-(1,4,5,6-tetrahydropyrimidin-2-yl)piperidin-4-ol |

InChI |

InChI=1S/C9H17N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h8,13H,1-7H2,(H,10,11) |

InChI Key |

RFNYDWXGGAJYNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=NC1)N2CCC(CC2)O |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction and Derivatives

The classical Biginelli reaction is a well-established method for synthesizing dihydropyrimidinones, which can serve as precursors to tetrahydropyrimidine derivatives. Recent advances have optimized this reaction under solvent-free or metal-free conditions, improving yields and environmental compatibility.

Karami et al. reported a one-pot reaction involving aryl glyoxals, urea, and ethyl acetoacetate catalyzed by molybdate sulfuric acid, yielding 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones in 70–85% yield under solvent-free conditions. These intermediates can be transformed into tetrahydropyrimidine derivatives through subsequent reduction or functionalization steps.

Thorat and colleagues demonstrated metal-free O-arylation of 4-aryl-6-methyl-pyrimidin-2(1H)-one scaffolds using diaryliodonium salts, achieving moderate yields (~65%), which can be adapted for functionalizing tetrahydropyrimidine cores.

Cyclization and Functionalization Routes

A sophisticated synthetic route involves cyclization of precursors followed by nucleophilic substitution to introduce the piperidine moiety:

Wang et al. described the synthesis of dihydrothiopyrano[4,3-d]pyrimidine derivatives starting from dimethyl 3,3′-thiodipropionate. Intramolecular cyclization with sodium hydride under nitrogen yielded key intermediates, which were further chlorinated and reacted with N-(tert-butoxycarbonyl)-4-aminopiperidine. Deprotection and benzylation steps afforded the final products. This method highlights the use of Boc-protected aminopiperidine to control reactivity and achieve selective substitution.

The methodology can be adapted to prepare 1-(1,4,5,6-tetrahydropyrimidin-2-yl)piperidin-4-ol by replacing benzylation with hydroxylation or direct coupling to piperidin-4-ol.

Asymmetric Hydrogenation and Rearrangement

For chiral derivatives of tetrahydropyrimidines linked to piperidine rings, asymmetric synthesis is crucial:

A process developed for alogliptin synthesis utilized ruthenium-catalyzed asymmetric hydrogenation of 1,4,5,6-tetrahydropyridine derivatives, followed by Hofmann rearrangement to convert amides to amines without loss of enantioselectivity. This approach ensures high optical purity and yield, which can be relevant for preparing chiral 1-(1,4,5,6-tetrahydropyrimidin-2-yl)piperidin-4-ol analogs.

The Hofmann rearrangement step employed iodobenzene diacetate (PIDA) with catalytic pyridine to optimize yield and suppress side reactions, demonstrating a scalable and efficient synthetic route.

Comparative Data Table of Preparation Methods

Expert Notes and Recommendations

The choice of synthetic route depends on the desired purity, stereochemistry, and scale. For chiral compounds, asymmetric hydrogenation is preferred despite higher costs.

Protection strategies (e.g., Boc protection of piperidine) are critical to avoid side reactions during nucleophilic substitution steps.

Solvent-free and metal-free conditions in Biginelli-type reactions offer environmentally friendly alternatives but may require optimization for specific substitutions.

The use of reagents like iodobenzene diacetate in Hofmann rearrangements should be carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound is studied for its potential as a ligand in biochemical assays and its interactions with biological macromolecules.

Medicine: It is investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to a receptor and block its activity, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol and related compounds:

Notes:

- *Molecular weight calculated based on formula C9H15N3O.

- Biological activities are inferred from structural analogs or patent contexts where explicit data is unavailable.

Key Structural and Functional Insights:

Halogenated derivatives, such as the dibromoindole compound (428.05 Da), exhibit increased molecular weight and cytotoxicity, likely due to enhanced electrophilic reactivity .

Role of Hybrid Scaffolds: Compounds like the benzoic acid hybrid (410.48 Da) demonstrate how aromatic extensions can augment binding affinity to large enzymatic pockets, a strategy common in kinase inhibitor design . Abafungin’s thiazole-phenoxy-tetrahydropyrimidine structure underscores the importance of lipophilic groups in antifungal activity .

Synthetic Utility :

- Derivatives such as 1-(5-(Hydroxymethyl)pyrimidin-2-yl)piperidin-4-ol (209.24 Da) serve as intermediates for further functionalization, enabling the introduction of fluorinated or alkylated groups via hydroxyl or methylene modifications .

Biological Activity

1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a tetrahydropyrimidine ring with a piperidine moiety, leading to diverse biological activities. The molecular formula is C11H16N4O, and the compound's systematic IUPAC name reflects its intricate architecture, which includes nitrogen and oxygen heteroatoms. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 1-(1,4,5,6-tetrahydropyrimidin-2-yl)piperidin-4-ol typically involves multi-step synthetic routes that require careful optimization of reaction conditions. Key reagents include oxidizing agents and nucleophiles to facilitate the formation of the desired structure. The compound's dual heterocyclic framework enhances its biological activity compared to simpler analogs.

Biological Activity Overview

Preliminary studies indicate that 1-(1,4,5,6-tetrahydropyrimidin-2-yl)piperidin-4-ol interacts with various molecular targets, including enzymes and receptors involved in critical cellular processes. Research suggests that compounds with similar structures often exhibit antimicrobial or anticancer properties. The following sections detail specific biological activities observed in studies.

Enzyme Modulation

Research has shown that 1-(1,4,5,6-tetrahydropyrimidin-2-yl)piperidin-4-ol can modulate enzyme activity related to metabolic pathways. For instance:

The inhibition of coactivator-associated arginine methyltransferase 1 is particularly relevant for hormone-dependent tumors such as prostate and breast cancer.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective at low concentrations | SARYMZAKOVA et al., 2024 |

| Escherichia coli | Moderate inhibition observed | SARYMZAKOVA et al., 2024 |

These findings support the potential use of this compound as a basis for developing new antimicrobial agents.

Anticancer Properties

The structural features of 1-(1,4,5,6-tetrahydropyrimidin-2-yl)piperidin-4-ol suggest potential anticancer activity. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation through various mechanisms:

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Prostate Cancer | Inhibition of specific methyltransferases | Cheng et al., 2011 |

| Breast Cancer | Modulation of signaling pathways | Cheng et al., 2011 |

Case Studies

Several studies provide insights into the biological activity of 1-(1,4,5,6-tetrahydropyrimidin-2-yl)piperidin-4-ol:

- Cheng et al. (2011) : This study focused on the enzymatic characteristics of piperidine derivatives and highlighted the selective inhibition of coactivator-associated arginine methyltransferase 1 by related compounds.

- SARYMZAKOVA et al. (2024) : This research evaluated the antioxidant and antibacterial activities of piperidine derivatives and found promising results for compounds structurally similar to 1-(1,4,5,6-tetrahydropyrimidin-2-yl)piperidin-4-ol.

- Dar et al. (2022) : Investigated various substituted piperidine derivatives for their biological properties and reported significant antioxidant and antibacterial activities.

Q & A

Q. What synthetic methodologies are commonly employed for 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, similar piperidine derivatives are synthesized via nucleophilic substitution or condensation reactions between tetrahydropyrimidine precursors and activated piperidin-4-ol intermediates. Key steps may include pH-controlled cyclization (e.g., ammonium acetate buffer systems) and temperature optimization to avoid side products like over-oxidized impurities . Purification often employs column chromatography or recrystallization, with reaction progress monitored via TLC or HPLC .

Q. How can researchers validate the purity of this compound during synthesis?

Purity assessment requires orthogonal analytical methods:

- HPLC/UV-Vis : Compare retention times with reference standards (e.g., pharmacopeial impurity profiles for related pyrido-pyrimidinones) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and rule out adducts.

- NMR Spectroscopy : Analyze peak splitting patterns to verify substitution on the piperidine and tetrahydropyrimidine rings . Residual solvent analysis via GC-MS is critical for compliance with ICH guidelines .

Q. What analytical techniques are essential for structural elucidation?

- 1D/2D NMR : Assign signals for the piperidine C-4 hydroxyl group (δ ~3.5–4.5 ppm) and tetrahydropyrimidine protons (δ ~2.5–3.5 ppm). NOESY can confirm spatial proximity between substituents .

- X-ray Crystallography : Resolve ambiguous stereochemistry, as demonstrated in structural studies of analogous piperidine-pyrimidine hybrids .

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized when modifying substituents on the piperidine ring?

Yield optimization depends on:

- Catalyst Selection : Palladium-based catalysts for cross-coupling reactions (e.g., introducing aryl groups) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Temperature Control : Lower temperatures (~0–25°C) reduce side reactions like oxidation of the hydroxyl group . Computational modeling (e.g., DFT) can predict steric/electronic effects of substituents on reaction pathways .

Q. How should researchers address contradictory spectral data during structural confirmation?

Contradictions often arise from dynamic effects (e.g., ring puckering in piperidine) or impurities. Strategies include:

- Variable Temperature NMR : Resolve overlapping signals by slowing molecular motion .

- Isotopic Labeling : Use deuterated analogs to simplify splitting patterns.

- Cross-Validation : Compare MS fragmentation patterns with computational predictions (e.g., PubChem data for related compounds) .

Q. What factors influence the stability of this compound in solution?

Stability is affected by:

- pH : The hydroxyl group may undergo oxidation under basic conditions (pH > 9). Buffered solutions (pH 6–7) are recommended .

- Light/Temperature : Store in amber vials at –20°C to prevent photodegradation or thermal decomposition .

- Solvent Choice : Aqueous solutions may promote hydrolysis; anhydrous DMSO or acetonitrile improves shelf life .

Q. What methodologies are used to investigate structure-activity relationships (SAR) for biological targets?

SAR studies involve:

- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based kinetic assays .

- Molecular Docking : Model interactions between the tetrahydropyrimidine ring and receptor active sites (e.g., using AutoDock Vina) .

- Comparative Analysis : Benchmark activity against analogs with modified substituents (e.g., methoxy vs. hydroxyl groups) .

Handling and Safety

Q. What safety precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.